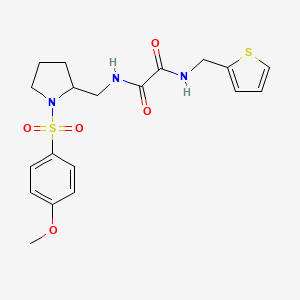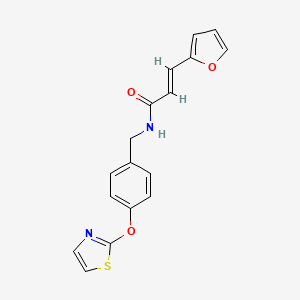
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone” is a compound that has been studied for its potential biological activities . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . This compound is a part of a class of molecules known as ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea derivatives, which have been identified as potent agonists of the G-protein coupled bile acid receptor-1 (GPBAR1) .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . It also contains a 1,2,4-oxadiazole ring, which consists of two nitrogen atoms and one oxygen atom . The exact molecular structure would require more specific information or computational modeling to determine.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of derivatives of this compound has shown significant antimicrobial and antimycobacterial activities. For instance, derivatives have been synthesized through various chemical reactions and tested for their activities against mycobacteria and other microbial strains, revealing potential applications in the treatment of infections and diseases caused by these microorganisms. The structural modifications in these derivatives aim to enhance their biological activities and broaden their therapeutic applications (R.V.Sidhaye et al., 2011; Kanubhai D. Katariya et al., 2021; Satyender Kumar et al., 2012).
Anticancer and Antimicrobial Agents
Research into novel biologically potent heterocyclic compounds incorporating the (pyridin-4-yl)methanone moiety has identified several compounds with significant anticancer activity. These compounds have been tested against cancer cell lines and pathogenic strains, demonstrating their potential as anticancer and antimicrobial agents. The findings indicate promising avenues for the development of new therapeutic agents in oncology and infectious diseases (G. Volpi et al., 2017; Bhavanarushi Sangepu et al., 2016).
Drug Formulation and Delivery
Investigations into the formulation of poorly water-soluble compounds have led to the development of precipitation-resistant solutions, enhancing the bioavailability and efficacy of these compounds. This research provides critical insights into the formulation challenges and strategies for improving the in vivo exposure of drugs with poor water solubility, indicating potential applications in drug delivery and formulation science (Lori Burton et al., 2012).
Biological Activities and Molecular Docking Studies
The compound and its derivatives have been subject to molecular docking studies to evaluate their binding affinities and interactions with biological targets. These studies have explored the potential of these compounds as inhibitors of biological processes and as candidates for drug development. The insights gained from these studies contribute to the understanding of the molecular mechanisms of action of these compounds and their potential therapeutic applications (Keyur M. Pandya et al., 2019; C. Sivakumar et al., 2021).
Wirkmechanismus
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound this compound acts as a potent agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction with its target leads to changes in the cellular functions regulated by GPBAR1.
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. GPBAR1 regulates the systemic metabolism of bile acids, glucose, triglycerides, and cholesterol . The compound’s action on GPBAR1 also stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Pharmacokinetics
The related compounds 9 and 10, which are also gpbar1 agonists, suggest that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . In addition, the compound’s action enhances energy expenditure by locally stimulating thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle .
Eigenschaften
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-1-4-13-5-2-9)16-6-3-10(7-16)11-14-8-18-15-11/h1-2,4-5,8,10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKOTNIMFPDHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2711865.png)

![1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711872.png)
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2711873.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2711874.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide](/img/structure/B2711876.png)
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2711877.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2711882.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2711883.png)

![2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2711885.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2711888.png)